molecular formula C14H16BrN3 B6644657 N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine

Cat. No.: B6644657
M. Wt: 306.20 g/mol
InChI Key: ZPAQMMVLBUZQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine, also known as BR-MPEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has a molecular weight of 315.24 g/mol.

Mechanism of Action

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine inhibits the reuptake of serotonin by binding to the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in the activation of postsynaptic serotonin receptors, resulting in the modulation of various physiological and behavioral responses.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. Additionally, this compound has been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine in lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that its synthesis is relatively complex, which may limit its availability for use in research.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine. One possible direction is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Additionally, research could focus on the potential use of this compound in the treatment of addiction and other neurological disorders. Finally, more studies are needed to investigate the long-term effects of this compound on the brain and behavior.

Synthesis Methods

The synthesis of N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine involves the reaction of 3-bromobenzyl chloride with 3-methylpyrazin-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of this compound.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and addiction. Research has shown that this compound has a high affinity for the serotonin transporter and can act as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3/c1-10-14(17-7-6-16-10)11(2)18-9-12-4-3-5-13(15)8-12/h3-8,11,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAQMMVLBUZQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(C)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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